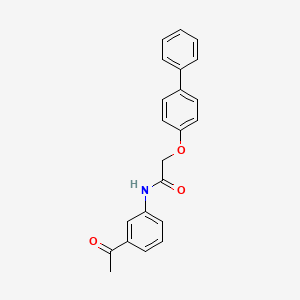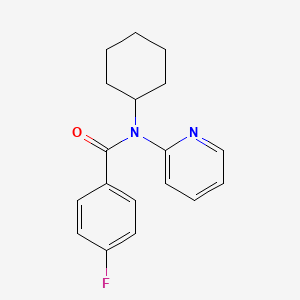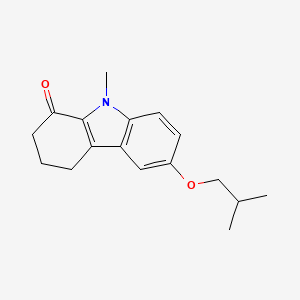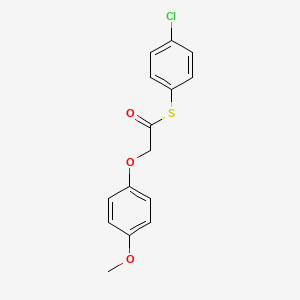
4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves multicomponent reactions and cyclization processes. For example, compounds with similar structural frameworks have been synthesized through reactions involving aromatic aldehydes, cyclohexanone, and urea or thiourea under solvent-free conditions (Ghashang, Mansoor, & Aswin, 2013).
Molecular Structure Analysis
Structural analyses, such as X-ray diffraction and NMR studies, have been conducted on similar compounds, providing insight into their molecular geometry and the arrangement of their ring systems. For instance, derivatives like benzo[h]thiazolo[2,3-b]quinazoline have been examined, revealing their crystalline structure and molecular conformation (Gupta & Chaudhary, 2013).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including condensation, cyclization, and reactions with electron-poor olefins and acetylenes. Their reactivity has been explored in studies such as the Diels-Alder reaction with condensed thiophenes (Al-Omran et al., 1996).
Physical Properties Analysis
Physical properties, such as crystal structure and hydrogen bonding patterns, have been detailed through X-ray analysis. For example, related compounds exhibit diverse crystal packing and molecular orientations influenced by intermolecular interactions (Zhu, Li, & Xiang, 2007).
Chemical Properties Analysis
The chemical properties, including electronic and spectroscopic characteristics, are closely tied to the compound's structure. Studies involving DFT and TD-DFT/PCM calculations help elucidate aspects like molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
科学的研究の応用
Molecular Structure and Synthesis
Research on compounds structurally related to 4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves the study of their molecular structure, synthesis, and chemical properties. One study focused on the X-ray, NMR, and DFT analyses of benzo[h]thiazolo[2,3-b]quinazoline derivatives to establish their regiochemistry and molecular structure. These investigations provide insights into the synthesis pathways and the structural aspects of similar quinolinediones, which are crucial for their potential applications in material science and pharmaceuticals (Gupta & Chaudhary, 2013).
Electronic and Optical Properties
Another domain of research explores the electronic and optical properties of compounds containing thienyl groups for electrochromic applications. The study on polymers based on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene shows that these materials exhibit promising electrochemical and spectroelectrochemical properties, making them suitable for use in electronic devices (Toksabay et al., 2014).
Catalytic Applications
Research into the catalytic properties of quinoline derivatives has shown potential applications in chemical synthesis. For instance, studies have been conducted on palladium complexes that catalyze Suzuki–Miyaura coupling reactions, with quinoline derivatives playing a crucial role in the efficiency of these processes (Saleem et al., 2013).
Anticancer Activity
The investigation of quinolinediones in the context of anticancer activity represents a significant area of research. One study on 6,7-dichloro-2-methyl-5,8-quinolinedione explored its potential as an anticancer compound through various experimental methods, including cytotoxic and molecular docking studies. This research aims to characterize these compounds' molecular structure and evaluate their efficacy against cancer cell lines, providing a basis for developing new anticancer agents (Kadela-Tomanek et al., 2018).
特性
IUPAC Name |
4-phenyl-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-16-10-13(17-7-4-8-23-17)9-15-19(16)14(11-18(22)20-15)12-5-2-1-3-6-12/h1-8,13-14H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJIQQCEQRDRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)
![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)


![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)